molecular formula C13H16FNO2 B1406831 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid CAS No. 1355334-63-2

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid

Cat. No.: B1406831
CAS No.: 1355334-63-2
M. Wt: 237.27 g/mol
InChI Key: XBDRUHSCAZBDLY-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a 4-fluorobenzylamino substituent at the 2-position. Its molecular formula is C₁₃H₁₅FNO₂, and its stereochemistry (if specified) can significantly influence its biochemical interactions .

The compound is likely synthesized via amide coupling between a cyclopentanecarboxylic acid precursor (e.g., Boc-protected intermediates) and 4-fluorobenzylamine, followed by deprotection . Derivatives such as ethyl esters (e.g., Ethyl (1R,2S)-2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate) are common intermediates, with molecular weights around 265.32 g/mol .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)13(16)17/h4-7,11-12,15H,1-3,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRUHSCAZBDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NCC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid typically involves the reaction of 4-fluorobenzylamine with cyclopentanecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent on Benzyl Group Molecular Formula Key Properties/Applications References
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid 4-Fluoro C₁₃H₁₅FNO₂ High polarity due to -COOH; potential bioactivity
1-(2-Chlorophenyl)cyclopentanecarboxylic acid 2-Chloro C₁₂H₁₃ClO₂ Increased lipophilicity; possible CNS activity
1-(4-Methylphenyl)cyclopentanecarboxylic acid 4-Methyl C₁₃H₁₆O₂ Enhanced metabolic stability
Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate 4-Fluoro (ester derivative) C₁₅H₂₀FNO₂ Improved membrane permeability

Key Observations :

  • Ester derivatives (e.g., ethyl esters) exhibit lower polarity than carboxylic acids, improving bioavailability but requiring hydrolysis for activation .

Functional Group Modifications

Compound Name Functional Groups Molecular Weight (g/mol) Notable Features References
This compound -COOH, -NH-benzyl 248.27 Directly bioactive; acidic proton for salt formation
3-[[(4-Fluorophenyl)amino]carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid -COOH, -CONH-aryl, -CH₃ branches 293.34 Branched cyclopentane; amide linkage enhances stability
N-[2-(4-aminopyrazol-1-yl)ethyl]cyclopentanecarboxamide dihydrochloride -CONH-alkyl, pyrazole 322.23 (with HCl) Dual functional groups for targeted binding

Key Observations :

  • Carboxylic acid groups increase water solubility but may limit blood-brain barrier penetration.
  • Amide linkages (e.g., in cyclopentanecarboxamides) improve proteolytic stability, making them suitable for peptide mimetics .

Stereochemical and Conformational Effects

  • Ethyl (1R,2S)-2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate (cis isomer) and Ethyl (1S,2R)-2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate (trans isomer) demonstrate how stereochemistry affects receptor binding. For example, cis configurations may favor interactions with chiral biological targets .

Biological Activity

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid (CAS No. 1355334-63-2) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxylic acid core with a 4-fluorobenzyl amino substituent, which contributes to its unique chemical properties. The presence of fluorine is known to enhance metabolic stability and bioactivity, making it a valuable candidate in medicinal chemistry.

Property Details
IUPAC Name This compound
Molecular Formula C12H14FNO2
Molecular Weight 221.25 g/mol
CAS Number 1355334-63-2

Antiproliferative Effects

Research indicates that fluorinated compounds can exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related fluorinated compounds suggest that the introduction of fluorine can enhance cytotoxic effects by altering metabolic pathways and increasing binding affinity to target proteins.

  • Mechanism of Action : Fluorinated compounds often interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy. For example, similar fluorinated benzothiazoles have shown potent antiproliferative activity by forming DNA adducts through metabolic activation, leading to cell death in sensitive cancer cells .
  • Case Study : A study involving another fluorinated amino acid demonstrated that it was selectively taken up by tumor cells via specific amino acid transporters. This selective uptake suggests that this compound may also utilize similar transport mechanisms, enhancing its potential as a therapeutic agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that this compound exhibits dose-dependent cytotoxicity.

  • Cell Lines Tested : Human breast cancer (MCF-7), prostate cancer (DU145), and glioblastoma (U87).
  • Findings : The compound displayed significant inhibition of cell proliferation at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of Cyclopentanecarboxylic Acid : This can be achieved through cyclization reactions involving suitable carbonyl compounds.
  • Introduction of the Fluorobenzyl Group : Electrophilic aromatic substitution methods are commonly employed to attach the fluorobenzyl moiety.

Future Directions

The ongoing research into the biological activity of this compound focuses on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with cellular targets.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to assess potential therapeutic applications.
  • Combination Therapies : Investigating synergistic effects when used alongside existing chemotherapeutic agents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid

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